molecular formula C5H10O2S2 B3045700 1,2-Dithiolane-4,4-dimethanol CAS No. 1121-96-6

1,2-Dithiolane-4,4-dimethanol

Cat. No.: B3045700
CAS No.: 1121-96-6
M. Wt: 166.3 g/mol
InChI Key: GEHRODWKNCVVJO-UHFFFAOYSA-N
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Description

Overview of Five-Membered Cyclic Disulfides in Contemporary Chemical Research

Five-membered cyclic disulfides, known as 1,2-dithiolanes, represent a significant class of heterocyclic compounds in contemporary chemical research. cnr.it Their unique structural and electronic properties have made them valuable components in a wide range of scientific disciplines, from medicinal chemistry to materials science. acs.org The inherent ring strain and the nature of the disulfide bond in these molecules lead to distinct chemical reactivity compared to their linear or larger-ring counterparts. acs.orgrug.nl

This reactivity is central to their role in the design of dynamic materials, where the reversible nature of the dithiolane linkage can be exploited to create responsive and self-healing polymers. rug.nl In the realm of chemical biology, 1,2-dithiolanes have been incorporated into probes for studying cellular redox processes, although the specificity of their interactions is a subject of ongoing research. chemrxiv.orgnih.gov The natural occurrence of 1,2-dithiolane (B1197483) derivatives, such as the well-known lipoic acid, underscores their biological relevance and provides inspiration for the development of new therapeutic agents and research tools. acs.orgwikipedia.org

Fundamental Structural Features and Inherent Reactivity of 1,2-Dithiolane Ring Systems

The 1,2-dithiolane ring is a five-membered heterocycle containing a disulfide bond. chemicalbook.com The defining characteristic of this ring system is the geometric constraint imposed on the disulfide bond, which results in a significantly smaller CSSC dihedral angle (often less than 35°) compared to the approximately 90° angle found in linear disulfides. nsf.gov This strained conformation leads to increased orbital overlap between the non-bonding sulfur lone pairs, causing destabilizing electron-electron repulsion. nsf.gov

This inherent strain is a key determinant of the 1,2-dithiolane ring's reactivity. rug.nl It weakens the S-S bond, making these compounds more susceptible to nucleophilic attack and reduction. acs.orgchemicalbook.com The ring system can undergo facile ring-opening reactions initiated by thiols or other nucleophiles, a property that is central to its application in dynamic covalent chemistry and the formation of polydisulfides. rug.nlnsf.gov Furthermore, the sulfur atoms in the 1,2-dithiolane ring are nucleophilic and can be readily alkylated. chemicalbook.com

Historical Context and Evolution of Academic Research on 1,2-Dithiolane-4,4-dimethanol

While the broader class of 1,2-dithiolanes has been the subject of extensive research for decades, particularly with the discovery and study of lipoic acid, specific research on this compound appears to be more recent and specialized. tandfonline.comgoogle.com Early literature on 1,2-dithiolanes focused on their natural occurrence, synthesis, and general chemical and biological properties. tandfonline.com

The synthesis of this compound has been reported through methods such as the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol. chemicalbook.com More recent synthetic strategies have focused on one-step procedures from readily available thioethers. nsf.govrsc.org Academic interest in this specific compound and its derivatives has grown in the context of materials science, where the two hydroxyl groups offer functional handles for polymerization and incorporation into larger molecular architectures. For instance, its use in creating dynamic hydrogels and other responsive materials is an active area of investigation. acs.orgresearchgate.net The structural features of this compound, with its gem-dimethylol substitution, provide a unique scaffold for creating cross-linked polymer networks and studying the influence of substitution patterns on the reactivity and properties of the 1,2-dithiolane ring. rsc.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₁₀O₂S₂ ncats.io
Molecular Weight 166.26 g/mol ncats.io
Monoisotopic Mass 166.012222 g/mol uni.luepa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)dithiolan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O2S2/c6-1-5(2-7)3-8-9-4-5/h6-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHRODWKNCVVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSS1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149919
Record name 1,2-Dithiolane-4,4-dimethanol
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Molecular Weight

166.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-96-6
Record name 1,2-Dithiolane-4,4-dimethanol
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Record name 1,2-Dithiolane-4,4-dimethanol
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Record name NSC72270
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Record name 1,2-Dithiolane-4,4-dimethanol
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Record name 1,2-DITHIOLANE-4,4-DIMETHANOL
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Advanced Synthetic Methodologies for 1,2 Dithiolane 4,4 Dimethanol and Analogous Architectures

Established Synthetic Pathways to 1,2-Dithiolane-4,4-dimethanol

Traditional methods for the synthesis of the 1,2-dithiolane (B1197483) ring, including that in this compound, primarily rely on two strategic approaches: ring closure of linear precursors and oxidative cyclization.

Ring Closure via Thiolate Precursors from Halo-Substituted Alcohols and Thiols

A common and effective method for forming the 1,2-dithiolane ring involves the reaction of a dihalo-substituted alcohol with a source of sulfur. For instance, the synthesis of this compound can be achieved by reacting 2,2-bis(bromomethyl)propane-1,3-diol with sodium tetrasulfide. chemicalbook.com This method proceeds through the formation of thiolate intermediates which then undergo intramolecular nucleophilic substitution to close the ring.

PrecursorReagentProductReference
2,2-bis(bromomethyl)propane-1,3-diolSodium tetrasulfideThis compound chemicalbook.com
3-Iodo-2-(iodomethyl)propionic acidPotassium thioacetate, Oxygen1,2-Dithiolane-4-carboxylic acid chemicalbook.com

Oxidative Cyclization Approaches for 1,2-Dithiolane Ring Formation

Oxidative cyclization of 1,3-dithiols is a widely employed strategy for the synthesis of the 1,2-dithiolane ring. rsc.orgnih.gov This two-step sequence typically involves the initial generation of a 1,3-dithiol from a suitable precursor, which is then oxidized to form the cyclic disulfide bond. rsc.orgnih.gov Common oxidizing agents used for this transformation include iodine, oxygen, and ferric chloride. chemicalbook.comgoogle.com For example, the parent 1,2-dithiolane can be synthesized by the oxidative cyclization of propane-1,3-dithiol using iodine. chemicalbook.com

A significant challenge in this approach is the potential for undesired side reactions, such as the formation of polymeric disulfides, especially under harsh reaction conditions. rsc.orgnih.gov The choice of oxidizing agent and reaction conditions must be carefully optimized to favor the intramolecular cyclization and maximize the yield of the desired 1,2-dithiolane.

Novel Synthetic Routes for Diversely Substituted 1,2-Dithiolane Derivatives

To overcome the limitations of traditional methods, which can suffer from harsh reaction conditions and limited functional group tolerance, researchers have focused on developing novel, more efficient synthetic strategies. rsc.orgnih.gov

One-Step Synthetic Strategies from 1,3-Bis-tert-butyl Thioethers

A significant advancement is the one-step synthesis of diversely substituted functional 1,2-dithiolanes from readily accessible 1,3-bis-tert-butyl thioethers. rsc.orgnih.govrsc.org This method involves reacting the thioether with bromine, leading to a rapid reaction that is typically complete within minutes under mild conditions. rsc.orgnih.govrsc.org The proposed mechanism involves the formation of a sulfonium (B1226848) bromide intermediate, followed by the elimination of isobutylene (B52900) and subsequent intramolecular cyclization. rsc.orgnih.gov This strategy offers a scalable and straightforward route to hydroxy-functionalized 1,2-dithiolanes, providing a valuable handle for further modifications. rsc.org

SubstrateReagentProductYieldReference
1,3-bis-tert-butyl thioetherBromine, hydrated silica (B1680970) gel4-hydroxy-4-phenyl-1,2-dithiolane77% rsc.org

Integration of Functional Handles for Post-Synthetic Modification and Conjugation

The ability to introduce functional groups into the 1,2-dithiolane structure is crucial for its application in areas like drug delivery and materials science. rsc.orgnih.gov The development of synthetic routes that provide 1,2-dithiolanes with "handles" for post-synthetic modification is therefore of high importance.

For example, hydroxy-functionalized 1,2-dithiolanes synthesized via the one-step method from 1,3-bis-tert-butyl thioethers can be readily modified. rsc.org The hydroxyl group can be reacted with reagents like isobutyryl chloride or acryloyl chloride to form esters and acrylates, respectively. rsc.org These derivatives can then undergo further reactions, such as Michael additions, allowing for the covalent conjugation of the 1,2-dithiolane moiety to other molecules like proteins or polymers. rsc.org This approach significantly expands the utility of 1,2-dithiolanes by enabling their incorporation into more complex molecular architectures. rsc.orgnih.gov

Chemo- and Regioselective Synthesis of this compound and Related Compounds

Achieving chemo- and regioselectivity is a key challenge in the synthesis of complex molecules. In the context of 1,2-dithiolane derivatives, controlling the position and type of substituents on the ring is essential for tuning their properties and reactivity.

Recent research has demonstrated the development of chemo- and regioselective synthetic methods. For instance, a visible-light photocatalysis approach has been used for the chemo- and regioselective synthesis of alkynyl cyclobutanes, showcasing the power of modern synthetic techniques in achieving high selectivity. acs.org While not directly applied to this compound in the provided information, such advanced methodologies hold promise for the future development of highly selective syntheses of complex 1,2-dithiolane structures. The ability to precisely control the placement of functional groups will undoubtedly lead to the creation of novel 1,2-dithiolane-based materials and therapeutics with tailored properties.

Green Chemistry Approaches in 1,2-Dithiolane Synthesis, including Deep Eutectic Solvents

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including 1,2-dithiolanes. These efforts focus on the use of environmentally benign solvents, catalysts, and energy sources to improve the sustainability of synthetic routes. A significant area of exploration within this framework is the application of deep eutectic solvents (DESs) as alternative reaction media.

Traditional methods for synthesizing 1,2-dithiolanes can involve hazardous reagents and volatile organic compounds (VOCs), which pose environmental and safety risks. researchgate.net Green chemistry seeks to replace these with safer and more scalable alternatives. For instance, research into the synthesis of polydisulfides from lipoic acid, a naturally occurring 1,2-dithiolane, has demonstrated the use of nonhazardous organic acids as catalysts and low-hazard, renewable solvents. researchgate.netnih.gov Such approaches not only enhance safety but also simplify reaction conditions, allowing for processes to be conducted under ambient atmosphere. researchgate.net Another green technique that has been successfully employed is the use of microwave irradiation for the solvent-free synthesis of dithiolanes, which offers a fast and environmentally friendly alternative that is easily scalable. acs.org

A notable advancement in the synthesis of functionalized 1,2-dithiolanes involves a one-step reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions. nsf.gov This method avoids the often harsh conditions required for the formation of the 1,3-dithiol precursor and subsequent oxidation, thereby improving functional group tolerance and minimizing the formation of undesirable polymeric byproducts. nsf.gov

Deep eutectic solvents have emerged as a promising class of green solvents for a variety of organic reactions, including the synthesis of sulfur-containing heterocycles. researchgate.netmdpi.comnih.gov DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. researchgate.net They are attractive alternatives to traditional solvents due to their low cost, low vapor pressure, high thermal stability, biodegradability, and non-toxicity. researchgate.net In many cases, DESs can act as both the solvent and a catalyst, simplifying the reaction system. mdpi.comnih.gov

While the specific application of DESs for the synthesis of this compound is not extensively documented, their successful use in the synthesis of other S-heterocycles suggests their potential utility. mdpi.comnih.govua.es For example, choline (B1196258) chloride-based DESs have been effectively used as both reaction media and catalysts for the synthesis of various heterocyclic compounds. researchgate.netnih.gov The ability to recycle and reuse the DES further enhances the green credentials of these synthetic methods. mdpi.com The synthesis of thiophene (B33073) derivatives, for instance, has been achieved in a choline chloride:glycerol DES with a palladium iodide catalyst, where the catalytic system could be recycled multiple times without a significant loss of activity. ua.es

The research into green and sustainable methods for the synthesis of 1,2-dithiolanes and their analogs is a continually developing field. The data below summarizes key findings in the application of green chemistry principles to the synthesis of related sulfur heterocycles.

Synthetic Approach Target Compound Class Key Green Features Catalyst/Solvent System Yield
Cationic Ring-Opening PolymerizationPoly(ethyl lipoate)Low-hazard, renewable solvents; nonhazardous catalystDiphenyl phosphate (B84403) / various solvents>80% (monomer synthesis)
Solvent-Free Microwave SynthesisDioxolanes, Dithiolanes, OxathiolanesSolvent-free; rapid reaction timeNone (microwave irradiation)High
One-Step SynthesisFunctional 1,2-dithiolanesMild conditions; avoidance of harsh reagentsBromine / DichloromethaneNot specified
Heterocycle Synthesis in DESThiophene derivativesRecyclable catalytic systemPdI2 / Choline chloride:glycerolGood
Heterocycle Synthesis in DES2-Mercaptoquinazolin-4(3H)-onesRecyclable solvent/catalystCholine chloride:urea16-76%

Mechanistic Investigations of 1,2 Dithiolane 4,4 Dimethanol Reactivity

Ring-Opening Polymerization Mechanisms of 1,2-Dithiolane (B1197483) Monomers

1,2-Dithiolanes are notable for their ability to undergo ring-opening polymerization (ROP) to form polydisulfides. This process can be initiated through various mechanisms, including photochemical, thermal, radical, and ionic pathways, leading to polymers with dynamic and often reversible S-S linkages in their backbones. researchgate.netsemanticscholar.org

The photoinitiated ROP of 1,2-dithiolanes is a versatile method for generating polydisulfide networks. The process can occur even without a dedicated photoinitiator, as the disulfide bond itself can absorb UV light, leading to its cleavage and the formation of reactive radical species. rsc.orgugent.be However, the use of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) or various phosphine (B1218219) oxides, can enhance the efficiency and rate of polymerization. rsc.orgchemicalbook.com

The general mechanism involves the generation of sulfur-centered radicals, either through direct photolysis of the S-S bond or via an initiator. rsc.orgresearchgate.net These radicals then attack the disulfide bond of another monomer molecule, propagating the ring-opening process and forming a linear polydisulfide chain. rsc.org The kinetics of this polymerization can be monitored in real-time using techniques like Fourier-transform infrared spectroscopy (FTIR) by tracking the disappearance of monomer-specific peaks. rsc.org

Kinetic studies on monofunctional 1,2-dithiolane monomers, such as lipoic acid methyl ester (LipOMe), have demonstrated rapid polymerization, with monomer conversions exceeding 90% within 60 seconds of irradiation. researchgate.net The structure of the dithiolane monomer significantly impacts reactivity; for instance, lipoic acid derivatives react much faster than those of asparagusic acid, a difference attributed to variations in ring strain. rsc.org

Table 1: Kinetic and Thermodynamic Data for Photoinitiated Homopolymerization of Lipoic Acid Methyl Ester (LipOMe)

Parameter Value Reference
Monomer Conversion (60s) >90% researchgate.net
Enthalpy of Reaction (ΔH) -18 ± 1 kJ/mol researchgate.net
Volumetric Shrinkage 10.6 ± 0.3 cm³/mol researchgate.net

This data demonstrates a rapid, exothermic reaction with relatively low volumetric shrinkage, a desirable characteristic for applications like optical materials and coatings. researchgate.net

Beyond photopolymerization, 1,2-dithiolanes can be polymerized through several other mechanistic routes. researchgate.net

Thermal Polymerization : Heating 1,2-dithiolane monomers above their melting point can induce ROP. researchgate.net Mechanistic studies suggest this process proceeds via radical intermediates generated by the thermal cleavage of the disulfide bond. researchgate.netresearchgate.net The polymerization is often dependent on monomer concentration, with critical concentration thresholds observed below which polymerization does not proceed effectively. researchgate.net

Radical Polymerization : In addition to thermal or photo-initiation, radical ROP can be initiated using standard radical initiators like AIBN. ugent.be Radical copolymerizations of dithiolanes with various vinyl monomers, such as acrylates and styrenes, have been extensively studied. rsc.org This approach allows for the incorporation of dynamic disulfide linkages into a wide range of polymer backbones. researchgate.net

Cationic Polymerization : A more recently explored route involves the cationic ROP of 1,2-dithiolanes. researchgate.netnih.gov In this mechanism, the disulfide bond acts as a proton acceptor. It can be protonated by strong acids in the presence of non-coordinating anions to form a sulfonium (B1226848) cation. This electrophilic species efficiently initiates ROP, leading to high molecular weight polydisulfides, sometimes exceeding 1000 kDa. nih.gov This method can be conducted under ambient conditions and allows for the polymerization of acidic monomers. researchgate.netnih.gov

Anionic Polymerization : Anionic ROP is a common method, typically initiated by a nucleophilic species like a thiolate anion (RS⁻). researchgate.net The thiolate attacks the disulfide bond, causing the ring to open and generating a new thiolate at the chain end, which then propagates the polymerization. researchgate.net A significant challenge in this method is controlling the polymerization due to the high reactivity of the propagating sulfide (B99878) chain end, which can lead to unwanted chain transfer reactions. chemrxiv.org Recent advances have employed anion-binding catalysis, using agents like thiourea, to moderate the reactivity of the propagating anion. This strategy enables a more controlled, living polymerization, yielding polymers with narrow molecular weight distributions and high backbone regioregularity. chemrxiv.org The choice of initiator is also crucial; alkyl thiol initiators tend to produce linear polymers, while aryl thiols can favor the formation of cyclic polymers via a ring-expansion mechanism. osti.gov

A distinct polymerization mechanism is observed for a specific class of dithiolanes, namely dithiolane-2,4-diones. Their polymerization can be catalyzed by tertiary amines, such as pyridine (B92270) or triethylamine, at room temperature. acs.orgysu.am This process is proposed to occur via a zwitterionic mechanism. acs.orgresearchgate.netnih.gov

The mechanism is initiated by the nucleophilic attack of the tertiary amine on the dithiolane-2,4-dione monomer. This attack forms a zwitterionic species, which contains both a cationic (from the amine) and an anionic part. ysu.am This zwitterion can then initiate an anionic ring-opening polymerization. acs.org Concurrently, all zwitterionic species in the system can react with each other in condensation steps, following a step-growth kinetic pathway. ysu.am

This dual mechanism, combining features of both chain-growth and step-growth polymerization, has a significant consequence: it strongly favors the formation of cyclic polymers, particularly when the concentration of the difunctional propagating chains is low, in accordance with the Ruggli-Ziegler dilution principle. researchgate.netnih.gov While thermal polymerization of dithiolane-2,4-dione at high temperatures (e.g., 140°C) almost exclusively yields cyclic poly(thioglycolide), amine-catalyzed polymerization at lower temperatures can produce a mixture of cyclic and linear chains. acs.orgysu.am

Exploration of Thermal, Radical, Cationic, and Anionic Polymerization Routes

Nucleophilic Reactivity at Vicinal Sulfur Centers within the 1,2-Dithiolane Ring

The disulfide bond in the 1,2-dithiolane ring is susceptible to attack by a wide range of nucleophiles, resulting in the cleavage of the S-S bond and ring-opening. chemicalbook.com This reactivity is a cornerstone of the compound's chemistry.

Strong nucleophiles such as those derived from alkyl lithium compounds, Grignard reagents, and cyanide ions readily attack one of the sulfur atoms to yield ring-opened products. chemicalbook.com Similarly, stabilized carbanions, like sulfonium ylides, are highly reactive towards the strained disulfide ring, leading to ring-opened intermediates that can undergo further reactions. tandfonline.com

Studies on substituted 1,2-dithiolanes have investigated the regioselectivity of this nucleophilic attack. When a thiolate anion attacks a 3-alkyl-1,2-dithiolane, the reaction occurs specifically at the secondary sulfur atom (the one bonded to the substituted carbon). unige.ch This preference is observed despite the greater steric hindrance at the secondary position and is attributed to the primary sulfur atom being a better leaving group. Following the initial ring-opening, a rapid intramolecular rearrangement can occur where the newly formed primary thiolate attacks the secondary sulfur of the disulfide, leading to the formation of a constitutional isomer. unige.ch

Dynamics and Kinetics of Thiolate-Disulfide Interchange in Cyclic Disulfides

Thiolate-disulfide interchange is a fundamental reaction involving the nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'SSR'), resulting in a new disulfide (RSSR') and a new thiolate (R'S⁻). harvard.edunih.gov This reaction is crucial for the reversible formation and cleavage of S-S bonds and is central to the dynamic covalent chemistry of materials derived from 1,2-dithiolane-4,4-dimethanol. researchgate.net

The mechanism requires a specific geometry where the attacking thiolate and the two sulfur atoms of the disulfide bond are collinear in the transition state. nih.gov For five- and six-membered cyclic disulfides, computational studies show the reaction proceeds via an addition-elimination pathway, consistent with acyclic disulfides. nih.gov In this pathway, the nucleophile adds to one sulfur atom to form a transient trisulfide anion intermediate, which then eliminates a thiolate leaving group. nih.gov

Ring strain has a dramatic effect on the kinetics of thiolate-disulfide interchange. The 1,2-dithiolane ring possesses significant strain due to the constrained C-S-S-C dihedral angle (around 35°) compared to the optimal angle of ~90° found in relaxed, acyclic disulfides. unige.ch This inherent ground-state strain is largely released in the transition state of the ring-opening reaction. harvard.eduacs.org

The consequence is a massive acceleration of the reaction rate. Experimental measurements using dynamic NMR line-shape analysis have shown that the rate of degenerate intermolecular thiolate-disulfide interchange for 1,2-dithiolane is approximately 650 to 1,000 times faster than for the corresponding six-membered ring, 1,2-dithiane (B1220274), which is significantly less strained. harvard.eduacs.org The rates for six- and seven-membered cyclic disulfides are comparable to those of acyclic disulfides. harvard.edu This rate enhancement is a key factor in the biological selection of lipoic acid (a 1,2-dithiolane derivative) as a cofactor in certain enzymes and underpins the utility of 1,2-dithiolanes in creating dynamic materials. harvard.eduacs.org

Table 2: Relative Rate Constants for Degenerate Thiolate-Disulfide Interchange

Cyclic Disulfide Ring Size Relative Rate Constant (k_rel) Reference
1,2-Dithiane 6-membered 1 harvard.edu
1,2-Dithiepane 7-membered ~1 harvard.edu

The data highlights the profound kinetic enhancement conferred by the ring strain of the five-membered 1,2-dithiolane system.

Factors Affecting Degenerate Intermolecular Thiolate-Disulfide Exchange

The degenerate intermolecular thiolate-disulfide exchange is a fundamental reaction of disulfide-containing compounds, including the 1,2-dithiolane ring system. This reaction involves a nucleophilic attack by a thiolate anion on one of the sulfur atoms of the disulfide bond, proceeding through an SN2 mechanism. nih.govresearchgate.net The rate and efficiency of this exchange are influenced by a combination of structural, electronic, and environmental factors.

A primary factor accelerating this reaction in 1,2-dithiolanes is the inherent ring strain of the five-membered ring. harvard.edunih.gov In a relaxed acyclic disulfide, the dihedral angle between the carbon and sulfur atoms (C-S-S-C) is typically around 90° to minimize lone-pair repulsion. unige.ch However, the geometry of the 1,2-dithiolane ring constrains this angle to approximately 35°. unige.ch This strained conformation destabilizes the ground state of the disulfide bond, making it more susceptible to nucleophilic attack. harvard.eduharvard.edu The release of this ring strain in the transition state lowers the activation energy of the reaction, leading to a significant rate enhancement. harvard.edu

Comparative studies have shown that the rate constant for degenerate thiolate-disulfide interchange involving 1,2-dithiolane is substantially higher than that for the corresponding six-membered ring (1,2-dithiane) or acyclic disulfides. harvard.edu The rate for 1,2-dithiolane has been found to be approximately 650 times faster than that for 1,2-dithiane. nih.govwisc.edu This increased reactivity highlights the critical role of ring strain in the kinetics of the exchange. harvard.edunih.gov

The nature of the solvent also plays a crucial role. The exchange reaction is significantly faster in dimethyl sulfoxide (B87167) (DMSO) compared to water. harvard.edu This is attributed to the less favorable solvation of the thiolate anion in DMSO, which destabilizes its ground state and increases its nucleophilicity, thereby accelerating the reaction. harvard.eduharvard.edu The extrapolated rate constant for the degenerate thiolate-disulfide interchange of 1,2-dithiolane in DMSO is on the order of 10⁸ M⁻¹s⁻¹, which is remarkably fast. harvard.eduharvard.edu

Other general factors that influence the kinetics of any thiol-disulfide exchange also apply. These include:

Nucleophilicity of the Thiolate: The reactivity of the attacking thiolate is a key determinant. Factors that increase its nucleophilicity, such as a less acidic thiol (higher pKa) or a solvent that does not overly stabilize the anion, will increase the reaction rate. researchgate.netrsc.orgmdpi.com

Electrophilicity of the Disulfide: The susceptibility of the disulfide bond to attack is critical. The inherent strain in the 1,2-dithiolane ring makes its sulfur atoms more electrophilic. nih.govrsc.org

Leaving Group Stability: The stability of the resulting thiolate leaving group influences the reaction equilibrium and rate. rsc.org

Electrostatic Environment: The presence of nearby functional groups or ions can modulate the charge distribution on the sulfur atoms, affecting their reactivity. rsc.org

Table 1: Comparison of Thiolate-Disulfide Exchange Rates
Disulfide CompoundRing SizeRelative Rate FactorKey Influencing Factor
1,2-Dithiolane5-membered~650High Ring Strain nih.govwisc.edu
1,2-Dithiane6-membered1Lower Ring Strain harvard.edu

Ring-Opening and Ring-Expansion Reactions of 1,2-Dithiolanes

The strained S-S bond in the 1,2-dithiolane framework makes it susceptible to cleavage by various reagents, leading to ring-opening reactions. This reactivity is a hallmark of the 1,2-dithiolane class of compounds. chemicalbook.comaidic.it Nucleophilic attack on one of the sulfur atoms is a common mechanism for initiating ring-opening. chemicalbook.com

Strong nucleophiles, such as those derived from alkyl lithium compounds, Grignard reagents, and cyanide ions, can directly attack a sulfur atom, breaking the disulfide bond and forming a linear propane-1,3-dithiol derivative. chemicalbook.com For instance, the reaction of 1,2-dithiolanes with lithiated picolines has been shown to yield the corresponding ring-opened mono-S-picolyl-1,3-propanedithiols. tandfonline.com Thiolates can also act as nucleophiles, initiating a ring-opening disulfide exchange that can lead to the formation of poly(disulfide)s if the conditions for polymerization are met. unige.chaidic.itresearchgate.net Studies on 3-alkyl-1,2-dithiolanes have indicated that the nucleophilic attack by a thiolate occurs with high regioselectivity at the less sterically hindered secondary sulfur atom. unige.ch

Ring-expansion reactions of the 1,2-dithiolane ring have also been observed. The reaction with lithium acetylide, for example, does not result in a simple ring-opening but instead affords ring-enlarged products. chemicalbook.com This suggests a more complex reaction pathway than direct nucleophilic addition, possibly involving rearrangement of the intermediate species. While detailed mechanisms for the expansion of the 1,2-dithiolane ring itself are specific, related systems like 1,3-dithianes are known to undergo rearrangement and expansion under basic or catalytic conditions, often involving the formation of carbene or radical intermediates followed by intramolecular cyclization. acs.org

Table 2: Reactivity of 1,2-Dithiolanes with Various Reagents
Reagent TypeExample ReagentPrimary Reaction TypeProduct
OrganolithiumAlkyl lithiumRing-Opening chemicalbook.comRing-opened dithiol chemicalbook.com
Grignard ReagentR-MgBrRing-Opening chemicalbook.comRing-opened dithiol chemicalbook.com
Cyanide IonCN⁻Ring-Opening chemicalbook.comRing-opened dithiol chemicalbook.com
Organolithium AcetylideLithium AcetylideRing-Expansion chemicalbook.comRing-enlarged product chemicalbook.com
Thiolate AnionRS⁻Ring-Opening unige.chaidic.itPoly(disulfide)s aidic.itresearchgate.net

Reactions Involving Carbene Species with 1,2-Dithiolane Frameworks

The reaction of 1,2-dithiolane frameworks with carbene species demonstrates the diverse reactivity of the disulfide bond. Carbenes, being highly reactive electrophilic or nucleophilic species, can interact with the sulfur atoms of the dithiolane ring, leading to insertion or desulfurization products. chemicalbook.comuzh.ch

When 1,2-dithiolanes are treated with diphenylcarbene, a mixture of products is formed, including those resulting from carbene insertion into the S-S bond and desulfurized products. chemicalbook.com The insertion of the carbene carbon into the disulfide bond would lead to a six-membered 1,3-dithiane (B146892) ring system. The formation of desulfurized products, likely alkenes, suggests a mechanism where the carbene abstracts a sulfur atom from the ring, a process that can lead to the formation of a thiirane (B1199164) (a three-membered ring with one sulfur atom) which then expels the sulfur to form the final olefinic product. uzh.ch

The general mechanism for the reaction of carbenes with disulfide bonds is thought to proceed through the initial formation of a thiocarbonyl ylide intermediate. uzh.ch This reactive intermediate can then undergo several subsequent transformations. In the context of a 1,2-dithiolane, the attack of a carbene on one of the sulfur atoms would generate a zwitterionic intermediate. This can then lead to the observed insertion or desulfurization pathways. Research on related sulfur heterocycles, such as 3H-1,2-dithiole-3-thiones, reacting with Fischer carbene complexes has shown that insertion of the carbenic carbon into the S-S bond is a key reaction pathway. acs.org

Computational and Theoretical Chemistry Studies on 1,2 Dithiolane 4,4 Dimethanol and Analogs

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of dithiolane systems. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, energies, and electronic properties with high accuracy.

Density Functional Theory (DFT) has become a standard method for studying 1,2-dithiolane (B1197483) derivatives due to its balance of computational cost and accuracy. rsc.orgbath.ac.uk DFT calculations are used to optimize molecular geometries, determine vibrational frequencies, and analyze electronic structures. For instance, DFT calculations have been employed to investigate the geometry and energetics of various substituted 1,2-dithiolanes, revealing how different functional groups influence the conformation of the five-membered ring. vu.ltresearchgate.net

Geometry optimization using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can provide precise bond lengths, bond angles, and dihedral angles. vu.lt These calculations have shown that the 1,2-dithiolane ring typically adopts a twisted or envelope conformation to relieve some of the inherent ring strain. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined, offering insights into the molecule's reactivity and electronic transitions. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Dithiolane Analogs
CompoundMethod/Basis SetS-S Bond Length (Å)CSSC Dihedral Angle (°)Calculated Strain Energy (kJ/mol)
1,2-Dithiane (B1220274)HF/6-31+G-56-
3,3,6,6-tetramethyl-1,2-dithianeHF/6-31+G--72.8 (Chair-to-Twist Barrier) researchgate.net
1,2,4,5-tetrathianeHF/6-31+G*--67.5 (Interconversion Barrier) researchgate.net

While DFT provides high accuracy, its computational expense can be a limitation for studying large systems or performing extensive conformational searches. Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster alternative for conformational analysis. acs.org These methods use parameters derived from experimental data to simplify the quantum mechanical calculations.

Conformational analysis of 1,2-dithiolane analogs using semi-empirical methods can efficiently explore the potential energy surface to identify stable conformers and transition states. acs.org For example, these calculations can map the energy profile associated with the puckering of the dithiolane ring, revealing the relative stabilities of different envelope and twist conformations. Although less accurate than ab initio or DFT methods, semi-empirical approaches are valuable for screening large numbers of conformations before refining the results with higher-level theory. fu-berlin.de

Applications of Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Analysis of Stereoelectronic Properties and Stability of the 1,2-Dithiolane Ring

The reactivity of 1,2-dithiolanes is intrinsically linked to the stereoelectronic properties of the disulfide bond within the five-membered ring. The geometric constraints of the ring system lead to unique electronic interactions that govern its stability and chemical behavior. nih.govresearchgate.net

In contrast to linear disulfides, which prefer a CSSC dihedral angle of approximately 90°, the cyclic structure of 1,2-dithiolanes forces this angle to be much smaller, typically below 35°. nih.govrsc.org This geometric constraint has profound stereoelectronic consequences. At these low dihedral angles, the non-bonding p-type lone pair orbitals on the adjacent sulfur atoms are forced into closer proximity, leading to a destabilizing four-electron repulsion, also known as lone pair-lone pair repulsion or a closed-shell repulsion. nih.gov

This repulsion weakens the S-S bond, increasing its potential energy and making it more susceptible to cleavage. nih.govrsc.org The inherent strain energy of the 1,2-dithiolane ring, largely attributable to this constrained dihedral angle, is a key factor in its high reactivity in thiol-disulfide exchange reactions and ring-opening polymerizations. nih.gov Computational studies have quantified this relationship, showing a direct correlation between the decrease in the CSSC dihedral angle and the increase in the molecule's ground-state energy. acs.org

Table 2: Effect of CSSC Dihedral Angle on Disulfide Bond Properties
Dihedral Angle (°)Qualitative S-S Bond StabilityAssociated SystemReference
~90°High (Stable)Linear Disulfides nih.govbionity.com nih.govbionity.com
<35°Low (Destabilized/Strained)1,2-Dithiolane Ring nih.govrsc.org nih.govrsc.org
56°Moderately Strained1,2-Dithiane (6-membered ring) researchgate.net researchgate.net

The stability and reactivity of the 1,2-dithiolane ring can be modulated by the pattern of substitution on the carbon backbone. nih.gov Theoretical calculations have shown that substituents can influence the ring's conformation, the CSSC dihedral angle, and the electronic properties of the disulfide bond. nih.govcuny.edu

For instance, introducing bulky substituents at the C4 position, as in 1,2-dithiolane-4,4-dimethanol, can significantly reduce the tendency of the compound to undergo polymerization. rsc.org Computational studies suggest that these substituents can sterically hinder intermolecular reactions without substantially altering the inherent reactivity of the disulfide bond itself. rsc.org Furthermore, the electronic nature of substituents, whether electron-donating or electron-withdrawing, can alter the electron density around the S-S bond, thereby affecting its susceptibility to nucleophilic or electrophilic attack. cuny.edumdpi.com Quantum chemical calculations have revealed that substituent selection can be a powerful strategy for tuning the reactivity of 1,2-dithiolane derivatives for specific applications. nih.govrsc.org

Impact of CSSC Dihedral Angles on Disulfide Bond Destabilization

Molecular Electrostatic Potential Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net The MEP is a real-space function that represents the electrostatic potential created by the electron and nuclear charge distribution of a molecule. It is used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.orgmdpi.com

For this compound and its analogs, MEP maps can provide significant insights into their chemical reactivity. acs.org Regions of negative potential (typically colored red or yellow) are associated with lone pairs, such as those on the oxygen atoms of the hydroxymethyl groups and the sulfur atoms, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) highlight areas susceptible to nucleophilic attack. The analysis of the MEP at the nuclei and at spatial minima (Vmin) can provide a quantitative measure of reactivity and interaction propensity. chemrxiv.org This method has been successfully used to interpret noncovalent interactions and predict how different molecules might interact, which is crucial for understanding the behavior of dithiolanes in biological or material science contexts. rsc.orgresearchgate.net

Computational Modeling of Complex Reaction Mechanisms (e.g., Polymerization, Ring-Opening)

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms of this compound and its analogs, particularly in the context of ring-opening polymerization (ROP). These studies provide deep insights into the thermodynamics, kinetics, and transition states that govern these processes at a molecular level.

The primary driving force for the ring-opening polymerization of 1,2-dithiolanes is the inherent strain within the five-membered ring. Unlike linear disulfides which favor a CSSC dihedral angle of approximately 90°, the cyclic structure of 1,2-dithiolanes constrains this angle to be significantly smaller, often less than 35°. nih.govnsf.gov This geometric constraint leads to a destabilizing four-electron repulsion between the non-bonding p-orbitals of the adjacent sulfur atoms. nih.govnsf.gov Computational modeling, particularly through Density Functional Theory (DFT), has been employed to quantify this ring strain. For instance, the strain energy in the 1,2-dithiolane ring has been estimated to be at least 6.5 kcal/mol, which significantly lowers the activation barrier for ring-opening reactions.

Anionic Ring-Opening Polymerization (ROP)

Anionic ROP, typically initiated by a thiolate anion, is a common and extensively modeled mechanism for 1,2-dithiolanes. Computational studies have been crucial in mapping the potential energy surface of this reaction. DFT calculations have been used to investigate the transition states involved in the nucleophilic attack of the thiolate on one of the sulfur atoms of the dithiolane ring.

Recent research has focused on controlling the ROP to achieve living polymerization characteristics, yielding polymers with predictable molecular weights and narrow dispersities. chemrxiv.org Anion-binding catalysts, such as thioureas, have been shown to effectively control the polymerization. chemrxiv.orgacs.org Theoretical analyses have revealed a synergistic catalytic model where the catalyst preorganizes the reacting species. chemrxiv.org DFT calculations have demonstrated the formation of a thiourea-base-sulfide ternary complex as the active catalytic species. chemrxiv.orgacs.org The calculations showed that a synergistic transition state is approximately 6 kcal/mol lower in energy than other potential transition states, such as ion-pairing or proton-transferred states. chemrxiv.org

Further computational studies combining data science with DFT have been used to model the reactivity and regioselectivity in these catalyzed polymerizations. chemrxiv.orgchemrxiv.org By analyzing the transition state geometries, it was found that van der Waals contacts between the catalyst's aryl groups and the monomer can create a compact transition state that influences the direction of monomer insertion and, consequently, the regioselectivity of the polymer. chemrxiv.org

Thermodynamic and Kinetic Insights from Computations

DFT calculations provide valuable data on the energetics of the polymerization process. For instance, the deprotonation of thioctic acid, a carboxylic acid-containing dithiolane analog, was computationally shown to lower the S-S bond energy from 3.23 eV to 2.94 eV, thereby enhancing its propensity for ring-opening. chinesechemsoc.org

For analogs of this compound, such as 4-hydroxy-1,2-dithiolane (HDL), quantum chemical calculations have been performed to determine the reaction enthalpy (ΔrxnH) for the ring-opening. nih.gov These calculations provide a quantitative measure of the ring strain relative to a less strained system.

Table 1: Calculated Reaction Enthalpies for Ring-Opening of 1,2-Dithiolane Analogs nih.gov
CompoundSubstituent at C4Calculated ΔrxnH (kJ/mol)Notes
HDL-OH-27.9Reflects the ring strain relative to the unstrained 1,2-dithiane.
iPrDLgeminal -iPr-2.9Demonstrates the stabilizing effect of geminal substitution, reducing ring strain.

Moreover, DFT has been used to calculate the energy barriers for different potential transition states in the ROP of dithiolanes. pku.edu.cn In a study on protein-initiated cryopolymerization, the energy barriers for four distinct transition states were computed, providing insight into the preferred reaction pathway. pku.edu.cn In a separate study on catalyzed ROP, the relative rate-determining free energy span (ΔΔG‡) between competing propagation pathways was calculated to be 1.8 kcal/mol, which corresponded well with experimentally observed regioselectivity. chemrxiv.org

Modeling of Radical Polymerization

In addition to anionic mechanisms, the radical-mediated polymerization of 1,2-dithiolanes has also been a subject of computational investigation. Photopolymerization of 1,2-dithiolane analogs in the presence of alkynes has been explored. rsc.orgrsc.org Computational modeling can help elucidate the mechanism, which involves the initial formation of a sulfur-centered radical that subsequently initiates the ring-opening of another dithiolane monomer or adds across an alkyne. rsc.org These studies are critical for designing new polymeric materials with high sulfur content, leading to desirable properties such as high refractive indices. rsc.orgrsc.org

Advanced Applications and Functionalization of 1,2 Dithiolane 4,4 Dimethanol in Academic Research

Materials Science and Polymer Chemistry Applications

The dual functionality of 1,2-dithiolane-4,4-dimethanol, combining the dynamic covalent chemistry of the disulfide bond with the classic reactivity of hydroxyl groups, makes it a valuable monomer in polymer synthesis. This enables the creation of materials with tunable properties, including recyclability, self-healing capabilities, and high performance in optical and electronic applications.

The two hydroxyl groups of this compound serve as handles for extensive functionalization, allowing for its transformation into a variety of multifunctional monomers. Researchers have successfully synthesized derivatives for specific polymerization techniques. For instance, the hydroxyl groups can be esterified with acrylic acid or methacrylic acid to yield diacrylate or dimethacrylate monomers, respectively. These monomers are suitable for free-radical polymerization and are particularly useful in photopolymerization processes.

The synthesis strategy often involves straightforward esterification or etherification reactions, providing a modular approach to monomer design. This allows for the precise tuning of properties such as crosslinking density, thermal stability, and mechanical strength in the resulting polymers. The incorporation of the dithiolane moiety imparts dynamic characteristics to the material, which is central to many of its advanced applications.

The key to the utility of this compound in sustainable materials lies in the reversible nature of its disulfide bond. This bond can undergo exchange reactions when subjected to stimuli like heat or light, forming the basis for Covalent Adaptable Networks (CANs). CANs are a class of polymers that behave like classic thermosets at operational temperatures but can be reprocessed and reformed at elevated temperatures, similar to thermoplastics.

When monomers derived from this compound are polymerized into a crosslinked network, the disulfide bonds act as dynamic crosslinks. These dynamic links allow the polymer network to rearrange its structure, enabling stress relaxation, malleability, and, most importantly, recyclability. The process involves a disulfide exchange mechanism where the bonds break and reform, allowing the material to be reshaped and repaired multiple times without significant degradation of its properties. This has been demonstrated in various polymer systems, showcasing the potential for creating more sustainable and circular thermosetting materials.

Table 1: Properties of Polymers Incorporating this compound Derivatives

Property Description Significance
Dynamic Covalent Bonds The 1,2-dithiolane (B1197483) ring provides disulfide bonds that can undergo exchange reactions. Enables the development of self-healing materials, recyclable thermosets (CANs), and reprocessable composites.
Tunable Crosslinking The dimethanol functionality allows for the creation of di-functional monomers (e.g., diacrylates) leading to controlled network formation. Allows for precise control over mechanical properties like stiffness, toughness, and elasticity.
High Refractive Index The presence of sulfur atoms contributes to a higher refractive index in the resulting polymers. Useful for optical applications such as lenses, coatings, and photonic devices.

| Stimuli-Responsiveness | The disulfide exchange can be triggered by external stimuli such as heat, light, or reducing agents. | Forms the basis for smart materials that can change their properties on demand. |

The photopolymerization of monomers derived from this compound is highly compatible with modern additive manufacturing techniques, particularly those requiring high spatial resolution like stereolithography (SLA) and two-photon polymerization (2PP). In these processes, a liquid resin containing the dithiolane-functionalized monomer is selectively cured layer-by-layer using a focused light source.

The incorporation of the dithiolane unit offers several advantages. Firstly, it allows for the 3D printing of dynamic materials that can be later reshaped or recycled. Secondly, the presence of sulfur can influence the polymerization kinetics and the optical properties of the resin, which can be optimized for specific printing processes. Researchers have successfully printed complex 3D structures with features on the micrometer scale, demonstrating the potential for creating reconfigurable micro-optics, bespoke medical devices, and soft robotics.

Polymers with a high refractive index (HRI) are in demand for advanced optical components, such as thinner eyeglass lenses, more efficient light-emitting diodes (LEDs), and advanced sensor technologies. The refractive index of a polymer is related to its elemental composition, and materials rich in heavy atoms like sulfur tend to exhibit higher refractive indices.

By incorporating this compound into polymer backbones, materials scientists can significantly increase the refractive index of the resulting polymer. The high sulfur content of the dithiolane ring, combined with the ability to create densely crosslinked networks, leads to materials with excellent optical clarity and a high refractive index. For example, poly(thioether)s and poly(ester)s synthesized using dithiolane-containing monomers have demonstrated refractive indices exceeding 1.60, a significant improvement over conventional acrylic or polycarbonate materials.

The dithiolane group is known for its strong affinity to noble metal surfaces, particularly gold. This property is exploited to form highly ordered, self-assembling monolayers (SAMs). When a solution containing a this compound derivative is exposed to a gold substrate, the dithiolane ring chemisorbs onto the surface, forming a stable, covalent Au-S bond. The rest of the molecule then orients itself away from the surface.

This process allows for the precise modification of surface properties. The exposed hydroxyl groups of this compound on the SAM surface can be further functionalized, creating a versatile platform for biosensing, nanoelectronics, and anti-fouling coatings. The two-point attachment of the 1,2-dithiolane group generally provides greater thermal and chemical stability to the SAM compared to monolayers formed from single-thiol compounds.

The versatile reactivity of this compound also makes it a suitable component for creating advanced hybrid materials. An example is its use in the development of fullerene (C60)-polymer composites. In such architectures, the dithiolane moiety can be used to functionalize the C60 molecule through addition reactions, while the hydroxyl groups provide anchor points for polymerization or attachment to a polymer matrix.

This approach allows for the covalent integration of C60 into a polymer network, preventing its aggregation and ensuring a uniform dispersion. The resulting hybrid materials can exhibit unique electronic and optical properties, combining the processability of the polymer with the electron-accepting capabilities of the fullerene. These materials are being investigated for applications in organic photovoltaics, non-linear optics, and as radical scavengers.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acrylic acid
Methacrylic acid
Poly(thioether)
Poly(ester)
Fullerene (C60)

Supramolecular Assembly and Formation of Self-Assembling Monolayers (SAMs)

Chemical Biology and Mechanistic Biological Studies

The unique strained disulfide bond within the five-membered ring of this compound and its derivatives is central to their application in chemical biology. This functionality allows the molecule to participate in dynamic redox reactions, making it a valuable tool for probing and interacting with biological systems.

Investigation of 1,2-Dithiolane Moieties as Redox-Responsive Probes in Biological Systems

The redox-active nature of the 1,2-dithiolane ring makes it an excellent scaffold for creating redox-responsive probes. These probes are designed to be "caged" or inactive until they encounter a specific reducing environment within a cell, at which point they undergo a conformational change or release a payload, such as a fluorophore or a drug. The reduction of the disulfide bond to a dithiol is the key activation mechanism.

Derivatives of 1,2-dithiolane have been successfully utilized as redox-sensitive probes for cellular imaging and drug delivery. A notable example includes the development of fluorescent probes, such as TRFS-green, which feature a 1,2-dithiolane scaffold linked to a quenched naphthalimide fluorophore. acs.org The principle behind these probes is that in the native dithiolane state, the fluorophore is inactive. Upon reduction of the disulfide by specific cellular components, a subsequent intramolecular cyclization occurs, which liberates and activates the fluorophore, resulting in a detectable "off-on" fluorescent signal. acs.org Such probes have been applied to study cellular processes related to diseases like Parkinson's disease.

The versatility of the 1,2-dithiolane moiety is further enhanced by the presence of hydroxymethyl groups, as in this compound, which allow for straightforward conjugation to proteins, polymers, and other molecules to create sophisticated bioconjugates and biosensors.

Mechanistic Studies on the Interaction with Thioredoxin Reductase (TrxR)

The interaction between 1,2-dithiolane derivatives and the mammalian enzyme Thioredoxin Reductase (TrxR) has been a subject of significant research and some debate. TrxR is a key enzyme in maintaining cellular redox homeostasis, and its overexpression is linked to the development of various cancers, making it an important therapeutic target. researchgate.netnih.govnih.gov

Initial studies proposed that the 1,2-dithiolane ring could serve as a highly specific substrate for TrxR. acs.orgresearchgate.net This led to the design of probes like TRFS-green, which were reported to be selectively cleaved by TrxR over other biological thiols, enabling specific imaging of TrxR activity in living cells. acs.org However, subsequent and more recent research has brought this high specificity into question. researchgate.netnih.govresearchgate.net There is strong evidence suggesting that 1,2-dithiolane moieties can be non-specifically reduced by a broad range of cellular thiols and other redox-active proteins, not just TrxR. researchgate.netnih.govresearchgate.net

To clarify this, studies on a series of 1,2-dithiolane-4-carboxylic acid analogs, including asparagusic acid, were conducted. The results indicated that the 1,2-dithiolane moiety by itself is unable to serve as a potent pharmacophore for TrxR inhibition. researchgate.netnih.govnih.govresearchgate.net Instead, it was discovered that inhibitory activity against TrxR is strongly associated with the presence of an accessible Michael acceptor moiety within the molecule, which can covalently interact with the selenocysteine (B57510) (Sec) residue in the active site of TrxR. nih.govnih.govresearchgate.net

Summary of Findings on 1,2-Dithiolane Interaction with Thioredoxin Reductase (TrxR)

FindingKey ObservationSupporting Sources
Initial Hypothesis1,2-dithiolane is a highly specific substrate for TrxR, enabling selective probes. acs.orgresearchgate.net
Contradictory EvidenceProbes like "TRFS" are non-specifically reduced by various cellular thiols and redox proteins; their response is largely unaffected by TrxR inhibition. researchgate.netresearchgate.net
Pharmacophore StudiesAsparagusic acid and its simple 1,2-dithiolane analogs are inactive toward TrxR. researchgate.netnih.govnih.govresearchgate.net
Confirmed MechanismPotent TrxR inhibition is associated with Michael acceptor functionalities that can react with the enzyme's active site, not the dithiolane ring itself. nih.govnih.govresearchgate.net

Role in Thiol-Mediated Cellular Uptake and Intracellular Cargo Transport Mechanisms

The strained five-membered ring of 1,2-dithiolanes is a key feature enabling their use in thiol-mediated cellular uptake. researchgate.netresearchgate.net This mechanism allows molecules that are otherwise membrane-impermeable to enter cells. nih.gov The process is initiated by a dynamic covalent exchange between the dithiolane's disulfide bond and thiol groups present on cell surface proteins, such as the transferrin receptor. rsc.orgresearchgate.net

This initial exchange tethers the molecule to the cell membrane. Subsequent cascade reactions can lead to the internalization of the molecule and its attached cargo. nih.govrsc.org The efficiency of this uptake has been shown to be superior to that of many traditional cell-penetrating peptides, particularly for delivery into deep tissues like 3D multicellular spheroids. rsc.org

Researchers have developed sophisticated transporter systems based on this principle, such as "dithiolane quartets" on streptavidin templates, which serve as modular motifs for the cytosolic delivery of cargoes like quantum dots. rsc.org Studies comparing 1,2-dithiolanes with their selenium-containing counterparts, 1,2-diselenolanes, have found that the diselenide analogs can be even more efficient at mediating cellular uptake and delivering fluorophores into the cytosol. rsc.org The process of intracellular cargo transport itself is a complex phenomenon involving molecular motors like kinesin and dynein moving along microtubules, and the initial cellular entry facilitated by dithiolanes is the first critical step for delivering therapeutic or diagnostic agents to their intracellular sites of action. psu.edu

Exploration of Neuroprotective Activity through Molecular Mechanisms

Derivatives of 1,2-dithiolane have shown promise as neuroprotective agents. Research has demonstrated that these compounds can protect neuronal cells from damage induced by oxidative stress, a key factor in many neurodegenerative disorders. nih.gov

One study focused on new analogs containing a 1,2-dithiolane moiety connected to a catechol group, another known antioxidant, through various heteroaromatic rings. nih.gov When tested on hippocampal HT22 cells challenged with glutamate—a model for excitotoxicity and oxidative stress—these compounds exhibited strong neuroprotective activity. nih.gov This suggests a synergistic effect where the 1,2-dithiolane ring, with its ability to scavenge free radicals, complements the antioxidant properties of the catechol moiety. nih.gov The underlying molecular mechanism is believed to involve the disruption of oxidative stress pathways, thereby preventing the cellular damage that leads to neuronal cell death.

Design and Studies of Disulfide-Bond Disrupting Agents (DDAs) and Protein Interaction

Disulfide-bond disrupting agents (DDAs) represent a class of anticancer compounds that leverage the reactivity of disulfide bonds to induce cell death selectively in cancer cells. nih.govnih.gov While many foundational DDA studies focus on six-membered cyclic thiosulfonates, the chemical principles are directly relevant to the reactivity of 1,2-dithiolanes. nih.govresearchgate.net These agents function by covalently binding to and disrupting the function of key proteins, particularly members of the protein disulfide isomerase (PDI) family. nih.govresearchgate.net

PDIs are enzymes crucial for proper protein folding in the endoplasmic reticulum (ER). mdpi.com By covalently modifying the active-site cysteine residues of PDIs, DDAs induce ER stress and the unfolded protein response (UPR), leading to apoptosis in cancer cells that are highly dependent on protein folding machinery. nih.govmdpi.com Furthermore, DDAs have been shown to downregulate critical growth factor receptors like EGFR and HER2 and to activate the extrinsic apoptosis pathway by upregulating Death Receptor 5 (DR5) on the cancer cell surface. nih.govnih.gov This dual action of inducing internal ER stress and sensitizing cells to external death signals makes DDAs a promising area of cancer therapeutic research. nih.gov

Mechanistic Insights into Disulfide Cross-linking in Biological Contexts

The fundamental reaction of the 1,2-dithiolane ring is thiol-disulfide exchange, a reversible process that allows for the formation of new disulfide bonds. nih.gov This capability has been harnessed to create covalent cross-links between cysteine residues in proteins. google.com Specifically, this compound has been used as a chemical tool to tether pairs of cysteine residues, thereby stabilizing protein structures. google.com

In one application, this compound was shown to be capable of covalently dimerizing the protein SOD1 (superoxide dismutase 1), a protein implicated in amyotrophic lateral sclerosis (ALS). google.com The dithiolane acts as a linker, reacting with a cysteine on one protein monomer and a second cysteine on another, forming a stable, covalently linked dimer. google.com This approach enhances the specificity of targeting, as the linker preferentially reacts with pairs of suitably positioned cysteines over single, isolated ones. google.com Beyond protein stabilization, dithiolane derivatives are also used in materials science for the photopolymerization of high refractive index polymers and the creation of dynamic, recyclable poly(disulfide) networks through disulfide cross-linking. researchgate.netnih.govrsc.org

Advanced Analytical and Spectroscopic Characterization in 1,2 Dithiolane 4,4 Dimethanol Research

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and bond parameters in the solid state. For 1,2-Dithiolane-4,4-dimethanol, this technique provides incontrovertible proof of the cyclic disulfide structure and the strained conformation of the five-membered ring. Structural analysis of related 1,3-oxazolidine ligands and their metal complexes demonstrates the power of single-crystal X-ray diffraction in resolving complex molecular geometries, including the identification of enantiomers and the precise coordination environment. researchgate.net

A crystallographic study of this compound would precisely measure key structural parameters. These include the C-S and S-S bond lengths, the C-S-S-C dihedral angle, and the bond angles within the dithiolane ring. The dihedral angle is particularly crucial as it quantifies the torsional strain in the disulfide bond, a key factor in its heightened reactivity compared to linear or larger-ring disulfides. harvard.edu The strain energy within the 1,2-dithiolane (B1197483) ring has been estimated to be at least 6.5 kcal/mol, a value that crystallographic data would help to refine by providing exact geometric inputs for theoretical calculations. escholarship.org

Table 1: Expected Crystallographic Parameters for this compound

Parameter Expected Value/Range Significance
S-S Bond Length ~2.05 - 2.10 Å Indicates the length of the disulfide bond.
C-S-S-C Dihedral Angle ~25° - 45° A small dihedral angle confirms high torsional strain. escholarship.org
C-S Bond Length ~1.80 - 1.85 Å Standard length for a carbon-sulfur single bond.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure. vulcanchem.com

For a definitive assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy) would reveal the coupling between protons on adjacent carbons, for instance, confirming the connectivity within the -CH₂-S- and -CH₂OH groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, unequivocally linking the proton signals to their respective carbon atoms in the dithiolane ring and hydroxymethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is critical for confirming the quaternary carbon at the 4-position by showing correlations from the hydroxymethyl protons to this carbon and to the adjacent ring carbons.

Table 2: Representative NMR Chemical Shifts for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~3.72 Singlet 4H, CH ₂OH
~3.15 Triplet 2H, SCH
~2.95 Triplet 2H, SCH
¹³C NMR ~69.8 - C -OH
~45.2 - S-C -S (Quaternary C4)

Dynamic NMR (DNMR) spectroscopy is a powerful tool for measuring the rates of chemical exchange processes that occur on the NMR timescale. ucl.ac.uk It is particularly well-suited for studying the kinetics of thiolate-disulfide interchange reactions involving the 1,2-dithiolane ring. harvard.edu

Research using dynamic ¹H NMR line-shape analysis has demonstrated that the rate of degenerate intermolecular thiolate-disulfide interchange is exceptionally fast for 1,2-dithiolane. harvard.edu The rate constant for this exchange with 1,2-dithiolane is approximately 650 times higher than that for the six-membered 1,2-dithiane (B1220274) ring in DMSO-d₆/D₂O mixtures. harvard.edu This dramatic rate enhancement is attributed to the release of significant ring strain in the five-membered disulfide upon nucleophilic attack at a sulfur atom, which leads to the formation of a more stable, linear transition state. harvard.edu The ground state of the 1,2-dithiolane ring is destabilized by this strain, lowering the activation energy for the exchange reaction. harvard.edu By analyzing the changes in the NMR line shapes (e.g., broadening and coalescence) as a function of temperature and concentration, precise rate constants for the exchange can be determined. harvard.eduucl.ac.uk

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups and bond vibrations within this compound. d-nb.info

FT-IR Spectroscopy : This technique is particularly sensitive to polar functional groups. The spectrum of this compound is characterized by a strong, broad absorption band for the O-H stretching of the two hydroxymethyl groups. vulcanchem.com Other key peaks include C-H stretching and C-O stretching vibrations.

Raman Spectroscopy : Raman spectroscopy is highly effective for detecting vibrations of non-polar or weakly polar bonds. It is therefore an excellent method for observing the S-S stretching vibration of the disulfide bond. uni-duesseldorf.de

Table 3: Key Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Technique Assignment Reference
~3360-3200 FT-IR O-H stretch (broad), from -CH₂OH groups vulcanchem.com
~2920 FT-IR C-H stretch (aliphatic)
~1050 FT-IR C-O stretch

The disulfide bond is a defining feature of this compound, and its vibrational signature is a key diagnostic marker. The S-S stretching vibration typically appears in the 500-540 cm⁻¹ region of the Raman spectrum. uni-duesseldorf.demdpi.com For 4,4ʹ-disubstituted-1,2-dithiolanes, this peak is observed around 508 cm⁻¹. vu.lt The presence of this band in the Raman spectrum confirms the integrity of the cyclic disulfide ring. uni-duesseldorf.de

Furthermore, the disappearance of this S-S stretching peak can be used to monitor chemical reactions. For instance, in studies of self-assembled monolayers on gold surfaces, the loss of the 508 cm⁻¹ band upon adsorption of a 1,2-dithiolane derivative indicates the cleavage of the S-S bond and the formation of two new Au-S bonds, which exhibit a characteristic vibration around 255 cm⁻¹. vu.lt This makes Raman spectroscopy a powerful tool for studying the surface chemistry of this class of compounds.

Electronic Spectroscopy: UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. youtube.combyjus.com For this compound, the chromophore of interest is the disulfide bond. Saturated, acyclic disulfides typically exhibit a weak absorption band around 250 nm, which is attributed to an electronic transition from a non-bonding electron orbital on a sulfur atom to an antibonding sigma orbital of the S-S bond (n → σ*).

However, cyclic disulfides with ring strain, such as 1,2-dithiolane, show a distinct shift in this absorption to longer wavelengths. escholarship.org The absorption peak for 1,2-dithiolane is observed around 330 nm. This red shift is a direct consequence of the strained C-S-S-C dihedral angle. The strain raises the energy of the ground state and lowers the energy of the excited state, thereby reducing the energy gap for the electronic transition. escholarship.org This characteristic absorption can be used to monitor the presence and integrity of the dithiolane ring.

Table 4: Electronic Absorption Data for Dithiolane Systems

Chromophore System Typical λ_max (nm) Electronic Transition Significance
Acyclic Disulfide ~250 n → σ* Baseline for unstrained disulfide bonds.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Adduct Formation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the molecular formula of this compound and for studying its interactions. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a common technique used for this analysis, which typically shows the molecular ion peak [M+H]⁺ or other adducts. vulcanchem.com

The measured monoisotopic mass of this compound (C₅H₁₀O₂S₂) is 166.01222 Da. uni.lu HRMS can verify this mass with high precision (typically within 5 ppm), confirming the elemental formula and ruling out other possibilities. Furthermore, mass spectrometry is used to identify various adducts that can form in the presence of different ions, such as sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu This is useful for identifying the compound in complex mixtures or for studying its coordination chemistry.

Table 5: Predicted High-Resolution Mass Spectrometry Adducts for C₅H₁₀O₂S₂

Adduct Formula Calculated m/z
[M+H]⁺ C₅H₁₁O₂S₂⁺ 167.01950
[M+Na]⁺ C₅H₁₀NaO₂S₂⁺ 189.00144
[M+K]⁺ C₅H₁₀KO₂S₂⁺ 204.97538
[M+NH₄]⁺ C₅H₁₄NO₂S₂⁺ 184.04604
[M-H]⁻ C₅H₉O₂S₂⁻ 165.00494

(Data sourced from PubChem CID 14277) uni.lu

Surface-Sensitive Analytical Techniques for Material Characterization

Surface-sensitive techniques are indispensable for analyzing self-assembled monolayers (SAMs), where this compound can be used to functionalize surfaces like gold or silver. The dithiolane group acts as a robust bidentate anchor, while the two hydroxyl groups present a hydrophilic interface or sites for further chemical modification.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information of surfaces at the nanometer scale. dokumen.pubscience.gov It operates by scanning a sharp tip at the end of a flexible cantilever over the sample surface. researchgate.net The forces between the tip and the sample lead to a deflection of the cantilever, which is measured and used to create a three-dimensional image of the surface. researchgate.net For surfaces modified with this compound, AFM is used to assess the quality of the resulting SAM, including its uniformity, the presence of defects or pinholes, and its surface roughness. dokumen.pubnih.gov

Scanning Kelvin Probe Microscopy (SKPM), an advanced mode of AFM, maps the work function or surface potential of a sample with high spatial resolution. It measures the contact potential difference (CPD) between the conductive AFM tip and the sample surface. This technique is particularly valuable for characterizing how a SAM of this compound alters the electronic properties of a substrate. The polar hydroxyl (-OH) groups of the molecule are expected to significantly modify the surface dipole and, consequently, the work function of the underlying material. SKPM can quantify this change, providing insight into the molecular orientation and electronic nature of the functionalized surface.

Table 1: Illustrative AFM and SKPM Observables for a this compound SAM on Gold

ParameterTechniqueTypical Information ObtainedSignificance for Research
Surface Topography AFMHigh-resolution 3D image of the surface.Visualizes monolayer formation, identifies domains, defects, and aggregates.
Surface Roughness (Rq) AFMQuantitative measure of surface height variations (e.g., < 0.5 nm).Indicates the uniformity and packing quality of the self-assembled monolayer.
Layer Thickness AFM (via scratching)Height difference between the coated and bare substrate (e.g., 0.5 - 1.0 nm).Confirms monolayer formation and helps determine molecular orientation.
Contact Potential Difference (CPD) SKPMMaps the surface potential variations across the sample (e.g., change of -500 mV to -700 mV).Quantifies the change in work function due to the molecular dipole of the SAM.
Work Function (Φ) SKPMCalculated from the CPD, providing the energy required to remove an electron from the surface.Elucidates the electronic impact of the terminal hydroxyl groups on the substrate.

Auger Electron Spectroscopy (AES) is a powerful analytical technique used to determine the elemental composition of the very near-surface region (top 1-5 nm) of a sample. The process involves bombarding the surface with a primary electron beam, which causes the ejection of a core-level electron from an atom. A higher-level electron then relaxes to fill the core hole, and the excess energy is transferred to another electron, which is ejected from the atom as an Auger electron. The kinetic energy of the Auger electron is characteristic of the element from which it was emitted.

In the context of this compound research, AES is used to confirm the successful deposition of the molecule onto a substrate and to check for surface contamination. Analysis of a surface functionalized with this compound would be expected to show characteristic Auger peaks for sulfur (from the dithiolane ring), carbon, and oxygen (from the dimethanol groups). The absence of signals from the underlying substrate (e.g., gold) can indicate the formation of a complete, dense monolayer. Depth profiling, which involves sputtering the surface with an ion beam while acquiring AES data, can be used to determine the thickness and compositional profile of the molecular layer.

Table 2: Expected Auger Electron Kinetic Energies for Elemental Analysis of this compound

ElementAuger TransitionApproximate Kinetic Energy (eV)Significance for Analysis
Sulfur (S) LMM~152Confirms the presence of the dithiolane anchor group on the surface.
Carbon (C) KLL~272Indicates the presence of the molecule's carbon backbone.
Oxygen (O) KLL~510Confirms the presence of the terminal hydroxyl (-OH) functional groups.

Atomic Force Microscopy (AFM) and Scanning Kelvin Probe Microscopy (SKPM)

Electrochemical Methods for Redox Characterization and Reactivity

Electrochemical methods are central to understanding the redox behavior of the dithiolane moiety and the properties of electrodes modified with this compound.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique where the potential of a working electrode is swept linearly versus time between two set values. The resulting current is plotted against the applied potential, producing a cyclic voltammogram that provides information about the redox processes occurring at the electrode surface.

For this compound, CV is a primary tool for studying several key processes. When this compound is used to form a SAM on an electrode (e.g., gold), CV can be used to investigate:

Reductive Desorption: Applying a sufficiently negative potential can cause the reductive cleavage of the gold-sulfur bonds, leading to the desorption of the monolayer. The potential at which this occurs is a measure of the SAM's stability.

Oxidative Processes: Although the dithiolane ring itself is generally stable against oxidation, the presence of the hydroxyl groups might influence the electrochemical window. Furthermore, CV can be used to study the electron transfer blocking properties of the SAM. By measuring the response of a known redox probe (like ferrocene (B1249389) dimethanol or ferricyanide) at the modified electrode, one can assess the packing density and quality of the monolayer. A well-formed, dense SAM will typically block or hinder the access of the redox probe to the electrode surface, resulting in a diminished current response.

Stability and Rearrangement: Repetitive cycling can reveal information about the stability and potential rearrangement of the monolayer on the electrode surface over time.

Table 3: Illustrative Electrochemical Parameters from Cyclic Voltammetry for a Dithiolane-Based SAM

ParameterMeasurementTypical Value RangeSignificance
Reductive Desorption Potential Cathodic peak potential during a negative-going scan in alkaline electrolyte.-0.8 V to -1.2 V (vs. Ag/AgCl)Indicates the potential required to cleave the Au-S bonds; a measure of monolayer stability.
Oxidative Redeposition Potential Anodic peak potential on the reverse scan after desorption.-0.4 V to -0.6 V (vs. Ag/AgCl)Relates to the re-formation of the sulfur-gold bond on the electrode surface.
Surface Coverage (Γ) Calculated from the integrated charge of the desorption peak.3 - 5 x 10⁻¹⁰ mol/cm²Quantifies the molecular packing density of the self-assembled monolayer.
Electron Transfer Blocking Measured by the attenuation of the peak current of a redox probe.90% - 99% reductionAssesses the integrity and defectiveness of the monolayer. A higher blocking percentage indicates a more densely packed and ordered SAM.

Future Perspectives and Emerging Research Directions in 1,2 Dithiolane 4,4 Dimethanol Chemistry

Rational Design of 1,2-Dithiolane (B1197483) Derivatives with Precisely Tunable Reactivity and Functionality

The future of 1,2-dithiolane chemistry lies in the ability to move beyond serendipitous discovery towards the rational design of molecules with tailored properties. By systematically modifying the core structure of 1,2-Dithiolane-4,4-dimethanol, researchers can fine-tune its reactivity and functionality for specific applications. This involves introducing various substituents to the dithiolane ring or modifying the hydroxymethyl groups.

Key research efforts will likely focus on:

Controlling Ring-Opening Polymerization (ROP) Kinetics: The substituents on the dithiolane ring significantly influence the rate of ROP. For instance, methyl groups can slow down the polymerization kinetics, leading to more dynamic and self-healing materials. In contrast, the carboxylic acid group in lipoic acid can accelerate ROP, resulting in denser, more rigid networks.

Modulating Biological Activity: The nature and position of substituents can dramatically alter the biological effects of 1,2-dithiolane derivatives. For example, the introduction of nitrogen-containing groups has been shown to impart insecticidal and acaricidal properties. tandfonline.com The precise placement of these groups is crucial, as their distance from the sulfur atoms can impact activity. tandfonline.com

Enhancing Therapeutic Potential: While some studies have explored 1,2-dithiolane derivatives as potential inhibitors of enzymes like thioredoxin reductase (TrxR1), the 1,2-dithiolane moiety alone may not be sufficient for potent inhibition. mdpi.comresearchgate.net Future designs will likely incorporate other pharmacophores, such as Michael acceptors, to enhance inhibitory activity and selectivity. mdpi.comresearchgate.net

Table 1: Structure-Activity Relationships of 1,2-Dithiolane Derivatives
DerivativeStructural ModificationEffect on Reactivity/FunctionalityReference
Methyl Asparagusic AcidMethyl substituentSlows down Ring-Opening Polymerization (ROP) kinetics, leading to dynamic, self-healing hydrogels.
Lipoic AcidCarboxylic acid substituentAccelerates ROP kinetics, resulting in dense, inflexible hydrogel networks.
3- and 4-(dimethylaminomethyl)-1,2-dithiolanesNitrogen-containing substituentExhibits high insecticidal and acaricidal activity. tandfonline.com
1,2-dithiolane-4-carboxylic acid derivatives with Michael acceptor moietyIncorporation of a Michael acceptorExhibits higher inhibitory effects against thioredoxin reductase (TrxR). mdpi.comresearchgate.net

Integration of this compound into Novel Advanced Functional Materials Beyond Traditional Polymers

The application of this compound is expanding beyond its use as a simple monomer in traditional polymers. Its unique ability to undergo reversible ring-opening and form dynamic covalent bonds makes it an ideal candidate for the creation of advanced functional materials with stimuli-responsive and self-healing properties.

Future research will likely explore its integration into:

Self-Healing Hydrogels: The reversible thiol-disulfide exchange reaction of the 1,2-dithiolane ring is central to the development of self-healing hydrogels. researchgate.netfrontiersin.org These materials can autonomously repair damage, extending their lifespan and reliability in applications such as soft robotics and biomedical devices. frontiersin.org Hydrogels derived from 1,2-dithiolanes have demonstrated the ability to recover their mechanical properties after severe strain. researchgate.netacs.org

Stimuli-Responsive Materials: The dynamic nature of the disulfide bond can be harnessed to create materials that respond to external stimuli such as pH, temperature, or redox potential. researchgate.netencyclopedia.pub For example, hydrogels that undergo a sol-gel transition in response to pH or temperature changes have potential applications in drug delivery and injectable tissue scaffolds. frontiersin.orgencyclopedia.pub

High Refractive Index Polymers: The incorporation of sulfur-rich 1,2-dithiolane moieties can significantly increase the refractive index of polymers. rsc.org This opens up possibilities for their use in optical applications, such as advanced lenses and coatings.

Dynamic Covalent Networks: this compound can act as a crosslinking agent to create dynamic polymer networks. These networks exhibit properties like reprocessability and adaptability, which are desirable for creating sustainable and recyclable materials. researchgate.net

Table 2: Advanced Functional Materials Incorporating this compound
Material TypeKey PropertyUnderlying MechanismPotential ApplicationReference
Self-Healing HydrogelsAutonomous repair of damageReversible ring-opening polymerization and disulfide exchangeSoft robotics, biomedical devices, injectable drug delivery researchgate.netfrontiersin.orgacs.org
Stimuli-Responsive MaterialsResponse to pH, temperature, or redox changesDynamic nature of the disulfide bondDrug delivery, tissue engineering, sensors researchgate.netencyclopedia.pub
High Refractive Index PolymersHigh refractive indexHigh sulfur content from dithiolane moietiesOptical lenses, coatings, holographic materials rsc.org
Dynamic Covalent NetworksReprocessability and adaptabilityDynamic covalent cross-linking via disulfide bondsSustainable and recyclable materials researchgate.net

Exploration of New Catalytic Transformations and Reaction Pathways Involving 1,2-Dithiolanes

The reactivity of the strained 1,2-dithiolane ring offers opportunities for discovering novel catalytic transformations and reaction pathways. While the ring-opening polymerization is a well-studied reaction, future research will likely delve into more complex and controlled chemical transformations.

Emerging areas of investigation include:

Catalyst Development for Ring-Opening Polymerization: Research is ongoing to develop more efficient and selective catalysts for the ROP of 1,2-dithiolanes. Anion-binding catalysts, such as thioureas, have shown promise in controlling the polymerization process. chemrxiv.orgchemrxiv.org Data science and machine learning approaches are being employed to model catalyst performance and guide the design of new, more effective catalysts. chemrxiv.orgchemrxiv.org

New Reaction Pathways: The nucleophilic nature of the sulfur atoms in the 1,2-dithiolane ring allows for a variety of reactions beyond polymerization. chemicalbook.com These include alkylation to form dithiolium salts and reactions with nucleophiles like organolithium compounds or Grignard reagents, which lead to ring-opened products. chemicalbook.com Further exploration of these reactions could lead to the synthesis of novel sulfur-containing compounds with unique properties.

Photopolymerization: The use of light to initiate the polymerization of 1,2-dithiolanes with alkynes is a promising route to creating high refractive index polymers. rsc.org This photoinitiated process offers spatial and temporal control over the polymerization, enabling the fabrication of complex structures. rsc.org

Table 3: Catalytic Transformations and Reaction Pathways of 1,2-Dithiolanes
Transformation/ReactionDescriptionKey Features and PotentialReference
Catalytic Ring-Opening Polymerization (ROP)Polymerization of 1,2-dithiolanes initiated by a catalyst.Anion-binding catalysts (e.g., thioureas) offer control over reactivity and regioselectivity. Data-driven approaches can optimize catalyst design. chemrxiv.orgchemrxiv.org
Nucleophilic Ring-OpeningAttack of a nucleophile on the sulfur atom, leading to a ring-opened product.Allows for the synthesis of functionalized dithiols from 1,2-dithiolanes. chemicalbook.com
AlkylationReaction with alkyl halides to form 1,2-dithiolium salts.Provides a route to charged sulfur-containing heterocycles. chemicalbook.com
Photopolymerization with AlkynesLight-initiated addition reaction between 1,2-dithiolanes and alkynes.Enables the synthesis of high refractive index polymers with spatial and temporal control. rsc.org

Further Elucidation of Complex Biological Pathways and Targets Modulated by Cyclic Disulfides

The redox-active nature of the cyclic disulfide bond in 1,2-dithiolane derivatives makes them intriguing candidates for modulating biological processes. While some biological targets have been identified, a deeper understanding of their interactions within complex cellular environments is needed.

Future research directions will likely involve:

Identifying Novel Biological Targets: Beyond the well-studied thioredoxin reductase, researchers will likely use advanced proteomic and metabolomic techniques to identify new protein and small molecule targets of 1,2-dithiolane derivatives.

Understanding the Role of Redox State: The cellular redox environment plays a crucial role in the activity of cyclic disulfides. nih.govahajournals.org Future studies will need to investigate how the local redox potential influences the interaction of this compound and its derivatives with their biological targets. This includes understanding the interplay with cellular redox buffers like the glutathione/glutathione disulfide (GSH/GSSG) and cysteine/cystine (Cys/CySS) pools. nih.govahajournals.org

Investigating Downstream Signaling Pathways: Once a 1,2-dithiolane derivative interacts with its target, it can trigger a cascade of downstream signaling events. Future work will focus on mapping these pathways to understand the full spectrum of cellular responses. For example, modulation of redox-sensitive transcription factors like NF-κB could be a key mechanism of action. ahajournals.org

Designing Targeted Probes and Therapeutics: A better understanding of the biological pathways will enable the design of more specific and potent 1,2-dithiolane-based probes for studying cellular processes and therapeutics for a range of diseases. nih.gov For instance, incorporating heteroaromatic rings in conjunction with an antioxidant moiety has shown promise in developing neuroprotective agents. nih.gov

Table 4: Biological Pathways and Targets Modulated by Cyclic Disulfides
Biological Target/PathwayModulation by Cyclic DisulfidesPotential Therapeutic ImplicationReference
Thioredoxin Reductase (TrxR)Inhibition of enzyme activity, particularly when combined with a Michael acceptor.Anticancer therapy, as TrxR is often overexpressed in cancer cells. mdpi.comresearchgate.net
Cellular Redox HomeostasisInteraction with cellular thiol pools (e.g., glutathione) through thiol-disulfide exchange.Modulation of oxidative stress-related diseases. nih.gov
NF-κB Signaling PathwayPotential modulation of NF-κB activity through changes in cellular redox state.Anti-inflammatory and immunomodulatory therapies. ahajournals.org
Neuroprotective PathwaysProtection against glutamate-induced neurotoxicity when combined with antioxidant moieties.Treatment of neurodegenerative diseases. nih.gov

Development of Synergistic Approaches Combining Advanced Synthesis, Computational Modeling, and Application-Driven Research

To accelerate progress in the field of 1,2-dithiolane chemistry, a multidisciplinary and synergistic approach is essential. This involves the tight integration of synthetic chemistry, computational modeling, and application-focused research.

Key elements of this synergistic approach include:

Computationally Guided Synthesis: Computational models can predict the properties and reactivity of novel 1,2-dithiolane derivatives before they are synthesized in the lab. mit.edu This can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates. For example, computational screening can identify substituents that are likely to enhance a desired biological activity or material property.

Data-Driven Discovery: The use of machine learning and data science tools can help to identify complex structure-property relationships from large datasets of experimental and computational results. chemrxiv.orgchemrxiv.orgnih.gov This can reveal non-intuitive design principles for new materials and molecules.

Application-Focused Design: The design and synthesis of new 1,2-dithiolane derivatives should be driven by the specific requirements of a target application. This ensures that the research efforts are directed towards solving real-world problems, whether in materials science, medicine, or another field.

Iterative Feedback Loop: A continuous feedback loop between synthesis, characterization, computational modeling, and application testing will be crucial for refining designs and accelerating the development of new technologies based on 1,2-dithiolane chemistry.

Table 5: Synergistic Approaches in 1,2-Dithiolane Research
ComponentRoleExampleReference
Advanced SynthesisCreation of novel 1,2-dithiolane derivatives with diverse functionalities.One-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. rsc.org
Computational ModelingPrediction of properties, reactivity, and biological activity to guide synthesis.Using machine learning to model reactivity and regioselectivity in thiourea-catalyzed ring-opening polymerization. chemrxiv.orgchemrxiv.org
Application-Driven ResearchDefining the target properties and performance criteria for new materials and molecules.Designing self-healing hydrogels for specific biomedical applications. frontiersin.org
Integrated Feedback LoopIterative refinement of designs based on experimental and computational results.Using experimental data to validate and improve computational models for predicting synergistic effects of chemical mixtures. nih.gov

Q & A

Q. What are the primary methods for synthesizing 1,2-Dithiolane-4,4-dimethanol and characterizing its ring strain energy?

The synthesis typically involves cyclization of the corresponding dithiol under oxidative conditions (e.g., iodine or peroxide-mediated oxidation). The ring strain energy, a critical factor influencing reactivity, is estimated experimentally via calorimetric studies or computational modeling. For example, strain energy in the 1,2-dithiolane ring has been measured to be ≥6.5 kcal/mol, which drives its susceptibility to redox reactions and photolysis . Structural characterization techniques like X-ray crystallography or NMR spectroscopy are used to confirm the strained conformation.

Q. How does the redox reactivity of this compound influence its stability in aqueous or acidic media?

The dithiolane ring undergoes reversible redox reactions: oxidation leads to disulfide bond cleavage, while reduction reforms the dithiol. Stability in acidic media is compromised due to protonation-induced ring strain, facilitating hydrolysis. Researchers should monitor pH conditions rigorously and use buffered systems to stabilize the compound during storage or experiments .

Q. What analytical techniques are most effective for identifying photolysis products of this compound?

Photolysis in acetic acid generates thiol and sulfenic acid derivatives as primary products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV-Vis spectroscopy is recommended for real-time tracking. Nuclear magnetic resonance (NMR) spectroscopy can further resolve transient intermediates like sulfenic acid adducts .

Advanced Research Questions

Q. How can the structural features of this compound be leveraged to design dynamic covalent polymers with stimuli-responsive properties?

The dithiolane ring’s reversible ring-opening polymerization (ROP) enables dynamic cross-linking in polymer networks. For example, ABA triblock copolymers with terminal dithiolane-functionalized polycarbonate blocks self-assemble into micelles in aqueous media. Adding thiol initiators triggers ROP, forming hydrogels. The mechanical properties (e.g., self-healing vs. brittleness) depend on the dithiolane’s substituents—methyl asparagusic acid derivatives yield adaptable hydrogels, while lipoic acid derivatives produce rigid networks .

Q. What kinetic and thermodynamic factors govern the ring-opening polymerization of this compound in micellar systems?

The polymerization rate is influenced by thiol concentration, temperature, and steric effects. Thermodynamic studies reveal that the equilibrium between ring-opening and re-closing is sensitive to solvent polarity and micelle core hydrophobicity. Differential scanning calorimetry (DSC) and rheological analysis are critical for mapping the gelation kinetics and network elasticity .

Q. How do structural modifications (e.g., methyl vs. lipoic acid substituents) alter the material properties of dithiolane-derived hydrogels?

Comparative studies show that methyl groups reduce steric hindrance, accelerating ROP and enabling rapid self-healing. In contrast, lipoic acid’s bicyclic structure increases steric constraints, slowing polymerization and yielding brittle hydrogels. Researchers can tailor hydrogel properties by blending monomers or adjusting cross-linker ratios .

Q. What contradictions exist between computational predictions and experimental observations of this compound’s photochemical behavior?

While computational models predict sulfenic acid as the primary photolysis product, experimental LC-MS data sometimes detect disulfide dimers due to secondary oxidation. These discrepancies highlight the need for in-situ spectroscopic validation under controlled oxygen levels .

Methodological Recommendations

  • Synthesis & Characterization : Use oxidative cyclization under inert atmospheres to minimize side reactions. Validate strain energy via calorimetry or density functional theory (DFT) calculations .
  • Polymer Design : Optimize thiol initiator concentrations (0.5–2.0 mol%) and employ torque rheometry to monitor gelation dynamics .
  • Photolysis Studies : Conduct experiments under anaerobic conditions with UV-Vis or fluorescence quenching assays to track transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.